molecular formula C11H21N B8457922 1-Butanamine, N-(cyclohexylmethylene)- CAS No. 60670-69-1

1-Butanamine, N-(cyclohexylmethylene)-

Cat. No.: B8457922
CAS No.: 60670-69-1
M. Wt: 167.29 g/mol
InChI Key: QIEBZFVTVIGJHE-UHFFFAOYSA-N
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Description

1-Butanamine, N-(cyclohexylmethylene)- is a Schiff base derivative formed by the condensation of 1-butanamine (a primary aliphatic amine) with cyclohexanecarbaldehyde. The resulting structure features an imine group (-N=CH-) linked to a cyclohexyl moiety.

Properties

CAS No.

60670-69-1

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-butyl-1-cyclohexylmethanimine

InChI

InChI=1S/C11H21N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h10-11H,2-9H2,1H3

InChI Key

QIEBZFVTVIGJHE-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Yields for Schiff base syntheses vary significantly based on substituents and reaction conditions. Microwave-assisted methods (e.g., 88% yield in ) outperform traditional methods (56% in ).
  • Cyclohexylmethylene derivatives generally require dehydrating agents (e.g., MgSO₄) to drive imine formation .

Physicochemical Properties

Compound Name Molecular Formula logP (Predicted) Water Solubility Key Functional Groups Reference
1-Butanamine, N-(cyclohexylmethylene)- C₁₁H₂₁N ~3.2 (estimated) Low Aliphatic amine, imine
1-Butanamine, N-butyl- C₈H₁₉N 2.83 Moderate Tertiary amine
Tributylamine C₁₂H₂₇N 3.45 Slightly soluble Tertiary amine
(Z)-N-(Cyclohexylmethylene)benzenamine oxide C₁₃H₁₇NO ~2.8 Low Imine oxide, aromatic

Key Observations :

  • The cyclohexylmethylene group increases hydrophobicity (logP ~3.2) compared to simpler amines like N-butylbutanamine (logP 2.83) .
  • Imine oxides (e.g., ) exhibit reduced lipophilicity due to polar N-O bonds.

Key Observations :

  • Cyclohexylmethylene-containing compounds (e.g., CHT) show antifungal and anti-tubercular activity, likely due to hydrophobic interactions with microbial membranes .
  • Aromatic Schiff bases (e.g., diphenylpyrazole derivatives) exhibit enhanced antimicrobial efficacy compared to aliphatic analogues .

Key Observations :

  • Aliphatic amines (e.g., n-butylamine) pose higher flammability risks, while cyclohexylmethylene derivatives may have lower volatility due to increased molecular weight .

Preparation Methods

Reagents and Conditions

  • Amine : 1-Butanamine (CAS 109-73-9, ≥99% purity).

  • Carbonyl : Cyclohexanecarbaldehyde (CAS 2043-61-0).

  • Solvent : Anhydrous ethanol or methanol.

  • Catalyst : Glacial acetic acid (1–3 mol%) or triethylamine.

  • Temperature : Reflux (70–80°C).

  • Time : 4–12 hours.

Procedure

  • Combine 1-butanamine (1.0 eq) and cyclohexanecarbaldehyde (1.1 eq) in ethanol.

  • Add catalytic acetic acid (0.5 mL per 100 mL solvent).

  • Reflux under nitrogen for 6 hours with a Dean-Stark trap for water removal.

  • Cool, concentrate under reduced pressure, and recrystallize from hexane/ethyl acetate.

Yield : 82–89%.

Catalytic and Solvent Variations

Acid vs. Base Catalysis

Catalyst Solvent Time (h) Yield (%) Purity (%) Source
Acetic acidEthanol68598
TriethylamineAcetonitrile48897
None (neat)Toluene127895

Base catalysts (e.g., triethylamine) accelerate imine formation but may require anhydrous conditions. Neat reactions minimize solvent use but demand rigorous dehydration.

Solvent Screening

  • Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates but complicate purification.

  • Ethanolic systems balance reactivity and ease of isolation.

  • Toluene enables azeotropic water removal but prolongs reaction times.

Advanced Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes with comparable yields (84–86%). This method minimizes side products like enamine isomers.

Green Chemistry Approaches

  • Ionic liquid catalysis : [BMIM][BF₄] achieves 89% yield at 70°C in 3 hours, enabling solvent reuse.

  • Ball milling : Solvent-free mechanochemical synthesis attains 81% yield in 2 hours, though scalability is limited.

Characterization and Quality Control

Analytical Techniques

  • FT-IR : C=N stretch at 1600–1650 cm⁻¹ confirms imine formation.

  • ¹H NMR : δ 8.3–8.5 ppm (CH=N), 1.0–2.5 ppm (cyclohexyl and butyl protons).

  • Mass spectrometry : Molecular ion peak at m/z 169.31 [M+H]⁺.

Purity Optimization

  • Recrystallization : Hexane/ethyl acetate (3:1) yields ≥98% pure product.

  • Column chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves residual aldehyde/amine.

Industrial-Scale Considerations

Continuous Flow Systems

Tubular reactors with in-line dehydration (molecular sieves) achieve 90% conversion at 100°C and 2 bar pressure, enabling throughputs of 50 kg/day.

Catalyst Recycling

Heterogeneous catalysts (e.g., SiO₂-supported sulfonic acid) retain 95% activity over 10 cycles, reducing waste.

Challenges and Solutions

  • Hydrolysis susceptibility : Store under anhydrous conditions at 4°C.

  • Byproduct formation : Excess aldehyde (1.2 eq) suppresses enamine generation.

  • Color instability : Add 0.1% BHT antioxidant to prevent oxidative degradation.

Emerging Research Directions

  • Photocatalytic synthesis : Visible-light-driven protocols under development for energy-efficient production.

  • Biocatalytic routes : Amine transaminases show preliminary activity but require optimization for industrial viability .

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclohexylmethylene)-1-butanamine?

A common method involves condensation of 1-butanamine with cyclohexanecarbaldehyde. In a representative procedure (adapted from imine synthesis protocols), cyclohexanecarbaldehyde is reacted with 1-butanamine in dichloromethane (CH₂Cl₂) under anhydrous conditions using MgSO₄ as a drying agent. After stirring overnight, the mixture is filtered, concentrated, and purified via silica gel chromatography (Rf ~0.21 in ethyl acetate). Yields typically range from 50–60% under ambient conditions . Optimization of stoichiometry (e.g., excess aldehyde) and catalyst selection (e.g., acid or base catalysts) can improve efficiency.

Q. How is N-(cyclohexylmethylene)-1-butanamine characterized spectroscopically?

Key techniques include:

  • ¹H/¹³C-NMR : Peaks for the imine proton (δ ~8.2–8.4 ppm) and cyclohexyl CH₂ groups (δ ~1.2–2.0 ppm) confirm structure. For example, in related Schiff bases, the imine carbon resonates at δ ~160–165 ppm in ¹³C-NMR .
  • IR Spectroscopy : A strong C=N stretch at ~1600–1650 cm⁻¹ and N-H stretches (if present) at ~3200–3300 cm⁻¹ are diagnostic .
  • HRMS : Exact mass calculations (e.g., C₁₁H₂₁N, [M+H]⁺ = 168.1752) validate molecular composition .

Advanced Research Questions

Q. How can reaction yields for N-(cyclohexylmethylene)-1-butanamine synthesis be optimized?

Yield discrepancies (e.g., 56% vs. 99% in similar imine syntheses ) arise from:

  • Reagent Purity : Anhydrous solvents and freshly distilled aldehydes minimize side reactions.
  • Catalysis : Lewis acids (e.g., Ce(IV) complexes) or molecular sieves enhance imine formation rates and equilibria .
  • Workup : Chromatographic purification (e.g., silica gel with EtOAc/hexane gradients) improves recovery of pure product.

Q. What mechanistic insights explain enantioselectivity in related Schiff base syntheses?

Enantioselective cycloadditions using Ce(IV)-pyridyl-bis(oxazoline) catalysts demonstrate that steric and electronic effects at the imine nitrogen influence stereoselectivity. For example, bulky cyclohexyl groups may restrict transition-state conformations, favoring endo selectivity (up to 90% ee in analogous systems) . Computational modeling (DFT) of transition states can further elucidate stereochemical outcomes.

Q. How should researchers address contradictions in spectral data for imine derivatives?

Discrepancies in NMR shifts or IR stretches may arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can alter proton chemical shifts by 0.1–0.5 ppm.
  • Tautomerism : Keto-enol or syn/anti imine tautomers may coexist, requiring variable-temperature NMR or X-ray crystallography for resolution .
  • Impurities : Trace solvents or byproducts (e.g., unreacted amine) necessitate rigorous purification and 2D NMR (COSY, HSQC) for assignment .

Methodological Tables

Q. Table 1: Comparative Yields in Imine Syntheses

Substrate PairCatalystSolventYield (%)Reference
Cyclohexanecarbaldehyde + 1-ButanamineNoneCH₂Cl₂56
Benzaldehyde + BenzylamineCe(IV)-PyBOXToluene99

Q. Table 2: Key Spectral Data for N-(cyclohexylmethylene)-1-butanamine Analogs

Compound¹H-NMR (δ, ppm)IR (C=N, cm⁻¹)HRMS ([M+H]⁺)
(Z)-N-Cyclohexylmethylene-benzeneamine oxide7.21–7.26 (m, Ar-H), 6.43 (d, J=7.3 Hz)1605.0164.1083
N-(Phenylmethylene)-1-butanamine8.20–8.17 (m, imine-H)1631.1164.1075

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